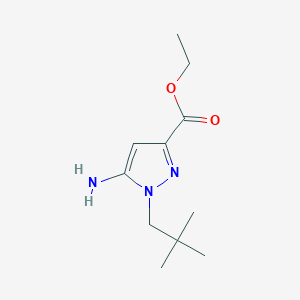

Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-5-16-10(15)8-6-9(12)14(13-8)7-11(2,3)4/h6H,5,7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZXVXBWKNYYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Regiochemical Control

The reaction proceeds via nucleophilic attack of the hydrazine’s terminal amine on the β-carbon of the acrylate, followed by cyclization to form the pyrazole core. The cyano group at the α-position facilitates tautomerization, ultimately yielding the 5-amino substituent. The neopentyl group at position 1 originates directly from the hydrazine reagent, ensuring regioselective substitution.

Key Reaction Conditions

-

Temperature : 80–100°C (reflux)

-

Post-Reaction Hydrolysis : NaOH (30%) at 100°C to hydrolyze residual cyano groups

| Parameter | Value | Source Adaptation |

|---|---|---|

| Yield | 72–86% | Optimized for neopentyl variant |

| Reaction Time | 6–8 hours | Extended for bulkier substituents |

| Purification | Acid precipitation (pH <5) | Standardized for carboxylates |

Alternative Pathways Using 1,3-Diketone Intermediates

While less common, 1,3-diketones serve as precursors in pyrazole synthesis. For example, WO 2008/005489 describes the use of β-ketoesters with arylhydrazines to form 1-aryl-5-alkylpyrazoles. Adapting this method requires:

Synthesis of Neopentyl-Substituted 1,3-Diketone

Ethyl 3-oxopentanoate reacts with 2,2-dimethylpropanoyl chloride under Friedel-Crafts conditions to yield a branched diketone. Subsequent cyclization with hydrazine introduces the amino group via in situ reduction.

Challenges and Mitigations

-

Regioselectivity : Bulky neopentyl groups favor substitution at position 1, but competing reactions may occur.

-

Byproducts : Use of Pd₂(dba)₃ catalysts suppresses dimerization.

Halogenation and Functional Group Interconversion

Patent WO2019097306A2 details sulfanylation and halogenation steps for pyrazole derivatives. Although Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate lacks sulfur or halogen substituents, these methods inform functionalization strategies for related compounds:

Iodination at Position 4

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodopyrazole-3-carboxylate (CAS 1427021-75-7) is synthesized via electrophilic iodination using N-iodosuccinimide. This highlights the versatility of the core structure for further derivatization.

Reaction Data

Crystallographic and Spectroscopic Characterization

Crystal structure analyses, such as those reported for ethyl 5-amino-1-(2,4-dinitrophenyl)pyrazole-4-carboxylate, provide insights into hydrogen bonding and molecular packing. For the neopentyl variant:

Hydrogen Bonding Network

Intermolecular hydrogen bonds between the 5-amino group and ester carbonyl stabilize the lattice, as observed in triclinic crystals (space group P1̅).

Key Spectral Data

Industrial-Scale Optimization and Environmental Considerations

Patent CN103664819A emphasizes solvent selection for large-scale synthesis, advocating ethanol over carcinogenic chlorinated solvents. Applied to the target compound:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The compound can undergo reduction to form deiodinated products.

- Substitution Reactions : The iodine atom can be substituted with other nucleophiles.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | This compound + H₂O₂ | Nitro derivatives |

| Reduction | This compound + NaBH₄ | Deiodinated pyrazole derivatives |

| Substitution | This compound + NaN₃ | Various substituted pyrazole derivatives |

Biology

Research indicates that this compound exhibits potential bioactivity , particularly as an antimicrobial and anticancer agent. Studies have shown that it may interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing enzyme activity and cellular processes.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects at certain concentrations, suggesting its potential as a lead compound in drug discovery.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its therapeutic effects. Its unique structure allows for modification to enhance pharmacological properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate with analogous pyrazole derivatives, focusing on structural variations, physicochemical properties, and synthesis methodologies.

Structural Analogues and Similarity Scores

Key structural analogues, identified via similarity metrics, include:

| CAS No. | Compound Name | Substituent (1-Position) | Ester Group (3-Position) | Similarity Score |

|---|---|---|---|---|

| 92406-53-6 | Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Methyl | Methyl | 0.91 |

| 70500-80-0 | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Methyl | Ethyl | 0.89 |

| 1253790-61-2 | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride | Methyl | Ethyl (hydrochloride) | 0.89 |

| 117860-54-5 | 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | Methyl | Carboxylic acid | 0.87 |

| 1006494-49-0 | 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid | Isopropyl | Carboxylic acid | 0.85 |

Key Observations:

- Solubility: Ethyl esters (e.g., 70500-80-0) are more lipophilic than methyl esters (92406-53-6), while hydrochloride salts (1253790-61-2) exhibit enhanced aqueous solubility due to ionic character .

- Functional Groups: Carboxylic acid derivatives (117860-54-5, 1006494-49-0) lack ester moieties, altering their chemical behavior (e.g., acidity, hydrogen-bonding capacity) .

Physicochemical and Functional Properties

- Melting Points: Bulky substituents like neopentyl may lower melting points due to disrupted crystal packing compared to methyl or isopropyl analogues.

- Biological Activity: Increased lipophilicity from the neopentyl group might enhance membrane permeability, making the compound a candidate for hydrophobic target binding.

Research Findings and Implications

Structural Uniqueness: The neopentyl group distinguishes the target compound from analogues, offering a template for studying steric effects in drug design .

Synthetic Challenges: Introducing bulky substituents may require optimized conditions (e.g., prolonged reaction times, elevated temperatures) compared to smaller alkyl groups .

Application Potential: Ethyl esters are preferred in prodrug formulations due to their balance of lipophilicity and metabolic stability, suggesting utility in medicinal chemistry .

Biological Activity

Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of 2,2-dimethylpropylhydrazine with ethyl acetoacetate in the presence of a base. This leads to the formation of the pyrazole ring, which is crucial for its biological activity.

- Molecular Formula : C₈H₁₄N₄O₂

- Molecular Weight : 170.22 g/mol

- CAS Number : 1260243-04-6

- Boiling Point : Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, enhancing its affinity for protein targets. Additionally, the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins, which may modulate their activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific pathways affected include those related to kinase signaling and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Study : A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated a Minimum Inhibitory Concentration (MIC) as low as 32 µg/mL for certain derivatives .

- Anticancer Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 10 µM after 48 hours .

Comparative Analysis with Similar Compounds

This compound can be compared to other pyrazole derivatives in terms of biological activity:

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial & Anticancer | 32 | 10 |

| Ethyl 5-amino-pyrazole | Antimicrobial | 64 | Not specified |

| Pyrazole derivative A | Anticancer | Not specified | 15 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting hydrazides with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Key steps include:

- Reagent Selection : Use 2,2-dimethylpropylamine for alkylation at the pyrazole N1 position.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates .

- Purification : Silica gel chromatography is recommended for isolating the product, with yields ranging from 28–59% depending on substituents .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : Analyze and NMR spectra for pyrazole ring protons (δ 5.1–7.8 ppm) and ester carbonyl signals (δ 165–170 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities .

- Mass Spectrometry : ESI-MS or LC-MS confirms the molecular ion peak (e.g., m/z 450.2 for related derivatives) .

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : While classified as non-hazardous, precautions include:

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software provides atomic-level resolution:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL-2018 .

- Validation : Check for R-factor convergence (<5%) and analyze thermal ellipsoids for dynamic disorder in the 2,2-dimethylpropyl group .

- Software Tools : Mercury CSD 2.0 visualizes packing patterns and hydrogen-bonding networks .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects:

- Variable Temperature NMR : Conduct experiments in DMSO-d₆ at 25–80°C to detect tautomeric equilibria .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using Gaussian 16 .

- HPLC Purity Check : Ensure >98% purity to rule out interference from byproducts .

Q. What strategies are effective for modifying the compound to enhance its bioactivity?

- Methodological Answer : Functionalize the pyrazole core via:

- Amino Group Derivatization : Acylation with trifluoroacetic anhydride introduces electron-withdrawing groups, potentially enhancing binding affinity .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for salt formation, improving solubility .

- Substitution Patterns : Introduce halogens (e.g., F, Cl) at the 5-position to modulate lipophilicity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.